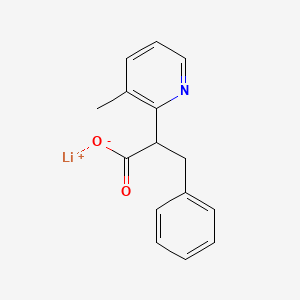

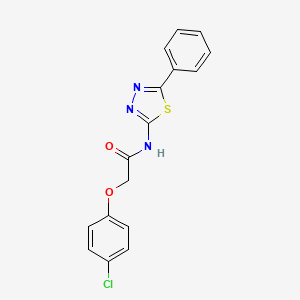

![molecular formula C15H20N2O2S B2975858 N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine CAS No. 329700-32-5](/img/structure/B2975858.png)

N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine” is a chemical compound with the molecular formula C15H20N2O2S and a formula weight of 292.3965 . It’s not intended for human or veterinary use and is available for research use only.

Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are provided by some resources , but the specific values are not mentioned.Aplicaciones Científicas De Investigación

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

The development of cost-effective and convenient synthesis methods for N‐methyl‐ and N‐alkylamines, leveraging earth-abundant metal-based catalysts, is of significant interest due to their importance in life-science molecules. An expedient reductive amination process using nitrogen‐doped, graphene‐activated nanoscale Co3O4‐based catalysts for the synthesis of various N‐methyl‐ and N‐alkylamines showcases a potential application in the synthesis or functionalization of related compounds (Senthamarai et al., 2018).

Catalytic Amination of Biomass-based Alcohols

The catalytic amination of biomass-based alcohols into amines highlights another application avenue. Amines play a pivotal role across various industries, including pharmaceuticals, agrochemicals, and food additives. This area suggests the utility of similar chemical structures in creating amines from renewable resources, emphasizing sustainable chemical processes (Pera‐Titus & Shi, 2014).

Synthesis and Characterization of Amine-functionalized Materials

The synthesis and rapid characterization of amine-functionalized materials, such as silica, for use in a variety of applications, including catalysis and drug delivery systems. The modification of surfaces with amino groups and subsequent quantification and analysis demonstrates the importance of functionalization techniques in enhancing material properties for specific applications (Soto-Cantu et al., 2012).

MOF-derived Catalysts for Amine Synthesis

Metal-organic frameworks (MOFs) have been utilized to create cobalt nanoparticles that act as catalysts for a broad range of reductive aminations, including the synthesis of primary, secondary, and tertiary amines. This highlights a general approach to amine synthesis, potentially relevant for the chemical compound , emphasizing the role of non-precious metal catalysts in organic synthesis (Jagadeesh et al., 2017).

Propiedades

IUPAC Name |

1,1,3-trimethyl-N-[(E)-1-methylsulfanyl-2-nitroethenyl]-2,3-dihydroinden-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-10-8-15(2,3)11-6-5-7-12(14(10)11)16-13(20-4)9-17(18)19/h5-7,9-10,16H,8H2,1-4H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVJJGSHPBUEIV-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=CC=C2)NC(=C[N+](=O)[O-])SC)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(C2=C1C(=CC=C2)N/C(=C\[N+](=O)[O-])/SC)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2975779.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)

![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)

![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)

![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)

![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)